molecular formula C6H9N3O4 B12514401 Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate CAS No. 807617-86-3

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate

Cat. No.: B12514401
CAS No.: 807617-86-3
M. Wt: 187.15 g/mol
InChI Key: HWTRTFLKLNSWJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate is a chemical compound with the molecular formula C5H7N3O4. It is characterized by the presence of an azido group, an ester functional group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate typically involves the reaction of methyl 2-bromoacetate with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group. The reaction conditions generally include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for labeling or tracking purposes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate involves its reactivity with various functional groups. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is exploited in bioconjugation and material science applications. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can be further utilized in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-azidoacetate: Similar in structure but lacks the ketone group.

    Ethyl [(1-azido-3-oxopropan-2-yl)oxy]acetate: Similar but with an ethyl ester instead of a methyl ester.

    Methyl 2-bromoacetate: Precursor in the synthesis of Methyl [(1-azido-3-oxopropan-2-yl)oxy]acetate.

Uniqueness

This compound is unique due to the presence of both an azido group and a ketone group, which confer distinct reactivity patterns. This combination allows for versatile applications in synthetic chemistry and bioconjugation, making it a valuable compound in various research fields.

Properties

CAS No.

807617-86-3

Molecular Formula

C6H9N3O4

Molecular Weight

187.15 g/mol

IUPAC Name

methyl 2-(1-azido-3-oxopropan-2-yl)oxyacetate

InChI

InChI=1S/C6H9N3O4/c1-12-6(11)4-13-5(3-10)2-8-9-7/h3,5H,2,4H2,1H3

InChI Key

HWTRTFLKLNSWJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(CN=[N+]=[N-])C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.